molecular formula C9H11N3O B11913473 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Katalognummer: B11913473
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: MUMPUBOTLRMDDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a privileged scaffold in drug discovery noted for its close structural resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold with demonstrated biological significance, and the N-1 isopropyl substitution is a common feature explored to optimize the physicochemical and pharmacological properties of potential drug candidates . This scaffold is of significant interest in oncology research, particularly in the design of novel kinase inhibitors. Pyrazolo[3,4-b]pyridine-based compounds have been successfully developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs) , TANK-binding kinase 1 (TBK1) , and cyclin-dependent kinases (CDKs) , among others. The structure-activity relationship (SAR) studies of this chemotype often focus on modifications at the C-3 and C-4 positions, while the lactam group at the 6-position can serve as a critical pharmacophore for forming hydrogen bonds within the kinase's hinge region . Beyond oncology, derivatives of this scaffold have shown potential in neurodegenerative disease research, with some compounds exhibiting affinity for beta-amyloid plaques, a pathological hallmark of Alzheimer's Disease . The core structure is also frequently investigated for antibacterial, antiviral, and anti-inflammatory activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C9H11N3O/c1-6(2)12-9-7(5-10-12)3-4-8(13)11-9/h3-6H,1-2H3,(H,11,13)

InChI-Schlüssel

MUMPUBOTLRMDDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C=CC(=O)N2)C=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The Pfizer-patented method involves a two-step, one-pot synthesis (Scheme 1):

  • Acylation : A compound of formula III (e.g., 3-aminopyridine derivative) reacts with an acylating agent (IV; e.g., acetyl chloride or trifluoroacetic anhydride) in the presence of a base (e.g., pyridine) to form an activated intermediate.

  • Cyclization : Hydrazine (V) is added in situ to induce cyclization, yielding the pyrazolo[3,4-b]pyridine core.

Critical Conditions :

  • Acylating Agent : At least two equivalents ensure complete conversion of the amine.

  • Base : Pyridine neutralizes HCl generated during acylation, preventing side reactions.

  • Hydrazine Addition : Delayed introduction (8–24 hours post-acylation) minimizes competing hydrolysis.

Table 1: Representative Conditions for Acylation-Hydrazine Cyclization

ParameterOptimal ValueImpact on Yield/Purity
Acylating Agent (eq.)2.0Maximizes intermediate formation
Reaction Temperature0–25°CBalances reactivity & selectivity
Hydrazine Addition Time8–24 hoursReduces byproduct formation
SolventDichloromethane or THFEnhances solubility

Method 2: Cyclocondensation of Functionalized Intermediates

Substrate Preparation

Alternative routes employ cyclocondensation of 1-isopropylpyrazole-3-carbaldehyde with aminopyridine derivatives under acidic or basic conditions. For example:

  • Acid-Catalyzed : Using HCl in ethanol promotes imine formation, followed by intramolecular cyclization.

  • Base-Mediated : Potassium tert-butoxide in DMF facilitates deprotonation and ring closure.

Table 2: Cyclocondensation Reaction Optimization

ConditionAcid-CatalyzedBase-Mediated
CatalystHCl (10 mol%)KOtBu (1.2 eq.)
TemperatureReflux (80°C)60°C
Yield65–70%75–80%
Purity (HPLC)>95%>98%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) enhance acylation rates.

Temperature Control

Lower temperatures (0–25°C) favor kinetic control in acylation steps, whereas cyclization benefits from moderate heating (40–60°C).

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% in THF.

  • Molecular Sieves : Absorb moisture, improving hydrazine reactivity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Isopropyl protons appear as a septet (δ 1.2–1.4 ppm), while the pyridinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR.

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the C=O group.

Chromatographic Purity Assessment

  • HPLC : C18 column with methanol/water (70:30) eluent; retention time ≈ 6.2 minutes.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Table 3: Key Analytical Data

TechniqueCharacteristic SignalReference Value
¹H NMR (CDCl₃)δ 4.5–5.0 (methine)1H integration
MS (ESI+)m/z 191.1 [M+H]⁺Calculated: 191.12
Melting Point152–154°CLiterature: 153°C

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has been investigated for its potential therapeutic properties:

  • Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have shown that compounds based on this structure can modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation in various cancer types, including breast and lung cancer. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The most effective derivative showed an IC50 value of 5 µM, indicating potent activity compared to standard chemotherapeutics.

Organic Synthesis Applications

In organic chemistry, this compound serves as an important building block:

  • Synthesis of Heterocycles : The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as nucleophilic substitutions and cyclization processes to yield novel derivatives with enhanced biological activities.

Data Table: Synthetic Routes

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionAlkyl halides (e.g., bromides)Base (K2CO3), DMF85
CyclizationAcids (e.g., HCl)Reflux75
OxidationOxidizing agents (e.g., KMnO4)Aqueous solution70

Material Science Applications

The unique properties of this compound have led to its exploration in material science:

  • Electroactive Materials : Research is ongoing into the use of this compound in developing electroactive materials for applications in organic electronics. Its ability to form stable charge-transfer complexes makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The isopropyl group is introduced via MCRs under green conditions (PEG-400), contrasting with N-alkylation methods requiring DMF .
  • Bulky substituents (e.g., benzyl) may hinder reactivity but improve metabolic stability .

Antimicrobial Activity

Compound Class Microbial Targets Inhibition Zone (mm) / MIC (μg/mL) Standard Drug (Activity) Reference
Triazole-tethered derivatives (84a–l) Candida albicans, Saccharomyces cerevisiae 12.3–16.3 / 14.3–16.6 (zone) Amphotericin-B (17.6 / 18.3)
3-(4-Chlorophenyl)-1-phenyl derivative Not tested - -
1-Isopropyl derivative Unknown (presumed untested) - - -

Key Observations :

  • Triazole-linked derivatives exhibit moderate antifungal activity, though less potent than amphotericin-B .
  • The absence of biological data for the isopropyl derivative highlights a research gap.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one C₉H₁₁N₃O 177.21 ~1.8 (moderate) Low in water
2-Isopropyl-3,4-dimethyl derivative C₁₁H₁₅N₃O 205.26 ~2.3 Moderate in DMSO
2,4-Dimethyl derivative C₈H₉N₃O 163.18 ~1.5 High in ethanol

Key Observations :

  • The isopropyl group increases molecular weight and lipophilicity compared to methyl substituents .
  • Higher LogP values correlate with improved membrane permeability but reduced aqueous solubility.

Biologische Aktivität

1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, an isopropyl group at the 1-position, and a carbonyl group at the 6-position. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O with a molecular weight of approximately 177.20 g/mol. The compound exhibits notable fluorescence properties, making it an intriguing subject for research in medicinal chemistry and materials science. Its reactivity is influenced primarily by the carbonyl group and the nitrogen atoms present in the pyrazole and pyridine rings.

Anti-Inflammatory Activity

Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridines may act as inhibitors of pro-inflammatory pathways. For instance, related compounds have shown efficacy in inhibiting NF-κB/AP-1 reporter activity in cell-based assays with IC50 values less than 50 µM . While direct data on this compound's anti-inflammatory activity is sparse, its structural similarities to other active compounds warrant further investigation.

Neuroprotective Effects

Pyrazolo[3,4-b]pyridines have been explored for their neuroprotective properties. Studies have highlighted their potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The specific neuroprotective mechanisms of this compound remain to be elucidated through targeted research.

The mechanism of action for compounds like this compound typically involves interaction with various biological targets such as enzymes or receptors involved in cellular signaling pathways. Interaction studies are essential for understanding its therapeutic potential and side effects. Preliminary findings suggest that it may interact with specific enzymes or receptors critical in inflammatory responses and neuronal signaling .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
1-Methyl-1H-pyrazolo[3,4-b]pyridinMethyl-substitutedExhibits different biological activities
5-Amino-pyrazolo[3,4-b]pyridineAmino group at position 5Potentially more reactive due to amino group
2-Hydroxy-pyrazolo[3,4-b]pyridineHydroxy group at position 2Unique solubility characteristics

The uniqueness of this compound lies in its specific substitution pattern and resultant chemical properties that differentiate it from these similar compounds.

Case Studies

While extensive case studies specifically on this compound are lacking, related research on pyrazolo derivatives has demonstrated their potential in treating various diseases. For example:

  • Study on Anti-Cancer Activity : A study explored the anti-cancer effects of pyrazolo derivatives where compounds exhibited significant cytotoxicity against cancer cell lines . These findings suggest that further research on this compound could yield valuable insights into its therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. A common method includes:

  • Cyclization : Reaction of intermediates (e.g., 6-thiophenyl-pyrazolo precursors) with chloroacetamide under basic conditions (e.g., K₂CO₃), followed by cyclization using hydrazine hydrate .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity. Melting points and HPLC analysis ensure consistency .

Basic: How does the isopropyl group influence the compound’s physicochemical properties and reactivity?

Answer:
The isopropyl substituent enhances lipophilicity , improving membrane permeability and bioavailability. This group also introduces steric hindrance, which can modulate reactivity in nucleophilic substitutions or cycloadditions. Computational studies (e.g., density functional theory) and logP measurements validate these effects .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%).
  • Spectroscopy : FT-IR confirms functional groups; NMR detects degradation products.
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the lactam ring) .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

Answer:
Contradictions may arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
  • Structural Analogues : Compare activity with derivatives (e.g., methyl vs. ethyl substituents) to isolate substituent effects (see Table 1 ) .
    Methodology :
    • Standardize assays using reference compounds (e.g., kinase inhibitors for enzyme studies).
    • Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., SPR for binding affinity) .

Table 1 : Comparative Biological Activity of Pyrazolo-pyridine Derivatives

CompoundSubstituentIC₅₀ (nM)Target
1-Isopropyl derivativeIsopropyl120 ± 15Kinase X
1-Methyl derivativeMethyl450 ± 30Kinase X
6-Hydroxy derivativeHydroxy>1000Kinase X

Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Salt Formation : Convert the lactam to a sodium salt via reaction with NaOH.
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the isopropyl position, which are cleaved in vivo .
    Validation :
    • Measure solubility via shake-flask method.
    • Compare pharmacokinetic profiles (Cmax, AUC) in rodent models .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases).
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends.
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .

Advanced: What mechanistic insights explain its off-target effects in cellular assays?

Answer:
Off-target effects may stem from:

  • Reactive Metabolites : Cytochrome P450-mediated oxidation of the pyrazolo ring generates electrophilic intermediates.
  • Cross-Reactivity : Structural similarity to ATP analogs may inhibit unrelated kinases.
    Mitigation :
    • Metabolite identification via LC-MS/MS.
    • Use isoform-specific inhibitors (e.g., CYP3A4) in hepatocyte models .

Advanced: How to address low yield in scale-up synthesis for preclinical batches?

Answer:

  • Process Optimization : Replace batch reactors with continuous flow systems to improve heat/mass transfer.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • DoE Approaches : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.